Unii-8mzu56S9QP

説明

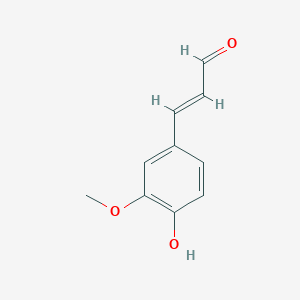

The substance identified by UNII “8MZU56S9QP” is also known as (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE . The UNII is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .

Synthesis Analysis

Unfortunately, the search results did not provide specific information about the synthesis of this compound.Chemical Reactions Analysis

The search results did not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The search results did not provide specific information about the physical and chemical properties of this compound .科学的研究の応用

Transforming Educational Programs for Research Innovation

Educational programs are pivotal in translating basic scientific research into deployable innovations that benefit society and the planet. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create viable and socially beneficial businesses. This approach addresses innovation challenges by providing training, education, and financial support tailored to both the venture's needs and the innovator's aspirations (J. Giordan, A. Shartrand, J. Steig, P. Weilerstein, 2011).

UniProt for Biological Research

The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, fully classified, richly annotated protein sequence knowledgebase. This resource facilitates extensive cross-references and querying interfaces, making it an essential tool for the scientific community to access and analyze protein-related information (A. Morgat et al., 2010).

Enhancing Multi-Strange Hadron Production Research

Research on the enhanced production of multi-strange hadrons in high-multiplicity proton-proton collisions contributes significantly to the field of particle physics. This study, supported by a wide range of international scientific organizations, exemplifies the collaborative nature of contemporary scientific research (J. D. M. M. G. Aglieri et al., 2017).

Higgs Boson Properties in Particle Physics

The measurement of Higgs boson properties in the four-lepton final state is a breakthrough in particle physics, supported by an international consortium of funding agencies. This research underscores the importance of global collaboration in advancing our understanding of the universe (S. Chatrchyan et al., 2014).

Nanomedicine and Molecular Imaging

Nanomedicine and molecular imaging represent a significant area of research, with nanotechnology offering targeted applications in diagnosing and treating diseases. Molecular imaging plays a crucial role in assessing the health and environmental impacts of nanomaterials, illustrating the interdisciplinary nature of modern scientific endeavors (J. Sutcliffe, 2011).

Upconversion Nanoparticles in Theranostics

The development of upconversion nanoparticles highlights the intersection of nanochemistry and theranostics, offering new avenues for disease diagnosis and treatment. This research area exemplifies the innovative applications of nanotechnology in healthcare (Guanying Chen, Hailong Qiu, P. Prasad, Xiaoyuan Chen, 2014).

作用機序

Target of Action

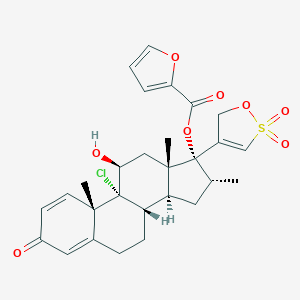

The compound 8MZU56S9QP, also known as Unii-8mzu56S9QP or UNII-8MZU56S9QP, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

8MZU56S9QP is a competitive inhibitor of HMG-CoA reductase . It inhibits the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Biochemical Pathways

By inhibiting HMG-CoA reductase, 8MZU56S9QP disrupts the mevalonate pathway , which is responsible for the synthesis of cholesterol and other important biomolecules . This results in a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and ultimately reduces the risk of cardiovascular disease .

Result of Action

The inhibition of HMG-CoA reductase by 8MZU56S9QP leads to a reduction in the levels of LDL cholesterol . This can result in a decreased risk of developing cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Safety and Hazards

将来の方向性

特性

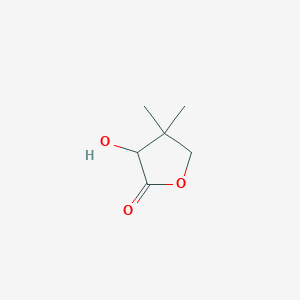

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClO8S/c1-16-11-21-20-7-6-17-12-19(30)8-9-25(17,2)27(20,29)23(31)13-26(21,3)28(16,18-14-36-38(33,34)15-18)37-24(32)22-5-4-10-35-22/h4-5,8-10,12,15-16,20-21,23,31H,6-7,11,13-14H2,1-3H3/t16-,20+,21+,23+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICBZJUKOHKGNN-YRGVOICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

CAS RN |

223776-49-6 | |

| Record name | (11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-((2-furanylcarbonyl)oxy)-11-hydroxy-16-methylandrosta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223776496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZU56S9QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)